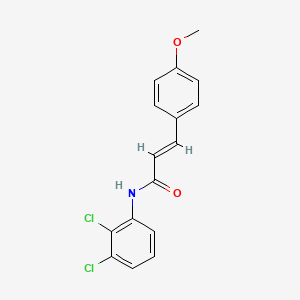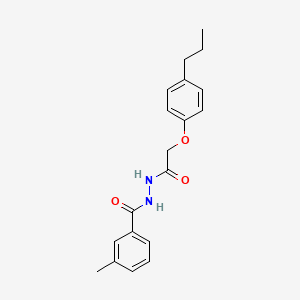
(2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a conjugated system with a double bond between the second and third carbon atoms, and it is substituted with a 2,3-dichlorophenyl group and a 4-methoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 2,3-dichloroaniline with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with an appropriate acylating agent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized species, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. It could be studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine
In medicine, derivatives of this compound might be explored for therapeutic applications. Research could focus on its efficacy and safety as a drug candidate.
Industry
Industrially, this compound might be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide exerts its effects would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2,3-dichlorophenyl)-3-phenylprop-2-enamide: Similar structure but lacks the methoxy group.
(2E)-N-(2,3-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the 4-methoxyphenyl group in (2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H13Cl2NO2 |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
(E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-12-8-5-11(6-9-12)7-10-15(20)19-14-4-2-3-13(17)16(14)18/h2-10H,1H3,(H,19,20)/b10-7+ |
InChI Key |
POGVXUHDUOZLBN-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-2-chlorobenzamide](/img/structure/B11690079.png)
![N'-[(Z)-(3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11690088.png)
![N'-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide](/img/structure/B11690091.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B11690099.png)

![2-hydroxy-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11690120.png)

![Propyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B11690137.png)
![(5Z)-3-(3-Methylphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690142.png)
![Benzyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11690145.png)
![(2Z,5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690148.png)

![4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690160.png)
